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Compound of Interest

Compound Name: 3-Penten-2-OL

cat. No.: BO74221

An In-depth Technical Guide to 3-Penten-2-ol: Chemical Structure, Properties, and
Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-penten-
2-ol, including its chemical structure, physicochemical properties, detailed experimental
protocols for its synthesis and characterization, and a review of its known biological context.

Chemical Structure and Identification

3-Penten-2-ol is an unsaturated aliphatic alcohol with the chemical formula CsH100.[1][2] Its
structure consists of a five-carbon chain containing a double bond between carbons 3 and 4,
and a hydroxyl group on carbon 2. The presence of both a double bond and a chiral center at
the carbon bearing the hydroxyl group leads to the existence of stereoisomers.

The IUPAC name for this compound is pent-3-en-2-ol.[3] It is also known by other names such
as methyl propenyl carbinol and a,y-dimethylallyl alcohol.[4][5]

DOT script for the chemical structure of 3-Penten-2-ol.
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Caption: Chemical structure of 3-Penten-2-ol.

Stereoisomerism

3-Penten-2-ol can exist as four possible stereoisomers due to the presence of a stereocenter
at C2 and a C=C double bond allowing for cis/trans (E/Z) isomerism. The four stereocisomers
are (2R,3E), (2S,3E), (2R,3Z2), and (2S,32).

DOT script for the stereoisomers of 3-Penten-2-ol.
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Caption: Stereoisomers of 3-Penten-2-ol.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-penten-2-ol. The data
presented is for the mixed isomers unless otherwise specified.
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Property Value Reference(s)
Molecular Formula CsH100 [1112]
Molecular Weight 86.13 g/mol [1][2]

1569-50-2 (for mixed or
CAS Number o [4115]
unspecified isomers)

3899-34-1 (for predominantly

: [1]
trans isomer)
Appearance Colorless liquid [6]
Boiling Point 119-121 °C [1]
Density 0.843 g/mL at 25 °C [1]
Refractive Index (n2°/D) 1.428 [1]
Flash Point 36 °C (closed cup)

B Soluble in water to some
Solubility [6]

extent

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and
characterization of 3-penten-2-ol.

Synthesis via Grignard Reaction

A common and effective method for the synthesis of 3-penten-2-ol is the Grigard reaction
between crotonaldehyde and a methylmagnesium halide (e.g., methylmagnesium chloride or
bromide).[7][8]

DOT script for the synthesis workflow of 3-Penten-2-ol.
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Synthesis Workflow
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Caption: Synthesis workflow for 3-Penten-2-ol.
Materials:

e Magnesium turnings (2.5 gram-atoms)

e Dry diethyl ether (~1.7 L)

¢ Methyl chloride (2.6 moles)
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e Freshly distilled crotonaldehyde (2.02 moles)
e Saturated agueous ammonium chloride solution
e Anhydrous sodium sulfate or calcium chloride

Equipment:

5-L three-necked flask

o High-capacity reflux condenser

e Mechanical stirrer

e Dropping funnel

e Gas delivery tube

e Cooling bath (ice or dry ice/acetone)
« Distillation apparatus
Procedure:[7][8]

e Preparation of the Grignard Reagent:

o In a dried 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and
gas delivery tube, place the magnesium turnings and 1.7 L of dry diethyl ether.

o Cool the flask to approximately O °C using an ice bath.

o Condense methyl chloride in a separate, cooled tube and slowly bubble it into the stirred
magnesium suspension. The reaction is exothermic and should be controlled to maintain a
gentle reflux.

o Continue the addition of methyl chloride until almost all the magnesium has reacted.

o Reaction with Crotonaldehyde:
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o Replace the gas delivery tube with a dropping funnel containing a solution of freshly
distilled crotonaldehyde in dry ether.

o While vigorously stirring and cooling the Grignard reagent, add the crotonaldehyde
solution dropwise at a rate that maintains a gentle reflux.

o After the addition is complete, allow the mixture to stir for an additional hour at room
temperature.

o Workup and Purification:

o Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of
ammonium chloride to quench the reaction and precipitate magnesium salts.

o Separate the ether layer by decantation.

o Wash the precipitate with additional portions of diethyl ether.

o Combine the ether extracts and dry over anhydrous sodium sulfate or calcium chloride.
o Remove the ether by simple distillation.

o Purify the crude 3-penten-2-ol by fractional distillation, collecting the fraction boiling at
119-121 °C.

Spectroscopic Characterization

1H NMR Spectroscopy

Instrument: 400 MHz NMR Spectrometer

Solvent: Deuterated chloroform (CDCls)

Concentration: ~10-20 mg/mL

Reference: Tetramethylsilane (TMS) at 0.00 ppm

Typical Data for trans-3-Penten-2-o0l:[9]
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[e]

& 5.63 (dq, 1H, J = 15.4, 6.2 Hz)

o

5 5.52 (dg, 1H, J = 15.4, 1.6 Hz)

[¢]

0 4.24 (p, 1H, J = 6.4 Hz)

[¢]

5 1.68 (dd, 3H, J = 6.2, 1.0 Hz)

[e]

01.23(d, 3H,J =6.4 Hz)

13C NMR Spectroscopy

e Instrument: 100 MHz NMR Spectrometer

e Solvent: Deuterated chloroform (CDClIs)

e Reference: CDClsz at 77.16 ppm

e Typical Acquisition Parameters:
o Pulse program: Standard proton-decoupled 3C experiment
o Relaxation delay: 2 seconds

o Number of scans: 1024 (signal averaging is necessary due to the low natural abundance
of 13C)

e Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total
Reflectance (ATR) accessory.

o Sample Preparation: A small drop of the neat liquid is placed directly on the ATR crystal.
e Acquisition Parameters:

o Scan range: 4000-400 cm—?

o Resolution: 4 cm*

o Number of scans: 16
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» Expected Absorptions:

o

Broad peak around 3350 cm~1 (O-H stretch)

[¢]

Sharp peaks around 2900-3000 cm~1 (C-H stretch)

o

Peak around 1670 cm~1 (C=C stretch)

[e]

Peak around 965 cm~1 (trans C-H bend)
¢ Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
« lonization Method: Electron lonization (El) at 70 eV
e GC Column: A non-polar capillary column (e.g., DB-5ms)
e Oven Program: Start at 50 °C, ramp to 250 °C at 10 °C/min
e Mass Scan Range: m/z 35-200
o Expected Fragmentation:
o Molecular ion (M*) at m/z 86

o Prominent fragments from the loss of a methyl group (m/z 71) and water (m/z 68)

Biological Activity and Relevance in Drug
Development

A comprehensive search of scientific literature reveals a notable lack of specific studies on the
pharmacological or biological activities of 3-penten-2-ol. Its primary documented occurrences
are as a natural flavor component in fruits like kiwi and as a volatile organic compound
produced by certain microorganisms.[10]

However, the broader class of short-chain unsaturated alcohols has been studied for their
biological effects. These compounds are known to exhibit some level of cytotoxicity, which is
often attributed to their ability to disrupt cell membranes and interfere with cellular metabolism.
[5] The actions of aliphatic alcohols are generally considered to be relatively nonspecific,

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b074221?utm_src=pdf-body
https://knowledge.lancashire.ac.uk/id/eprint/17641/1/Read-across%2520of%252090-day%2520rat%2520oral%2520repeated-dose%2520toxicity%2520A%2520case%2520study%2520for%2520selected%2520%25CE%25B2-olefinic%2520alcohols.pdf
https://pubmed.ncbi.nlm.nih.gov/10331079/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074221?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

involving physical dissolution into neuronal membranes, which can lead to the malfunction of
normal physiological processes.[11] Some unsaturated alcohols can be metabolized by alcohol
dehydrogenase to form more toxic unsaturated aldehydes or ketones.[12] These reactive
metabolites can then interact with cellular components.

At present, there are no known signaling pathways that are specifically modulated by 3-
penten-2-ol, and it is not currently a focus of significant research in drug development. Its
potential applications are primarily in the flavor and fragrance industry.[6] Further research
would be necessary to explore any potential therapeutic applications.

Safety and Handling

3-Penten-2-ol is a flammable liquid and should be handled with appropriate safety precautions
in a well-ventilated fume hood.[1] Personal protective equipment, including safety glasses,
gloves, and a lab coat, should be worn. Avoid contact with skin and eyes, and prevent
inhalation of vapors. Store in a cool, dry, and well-ventilated area away from sources of ignition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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